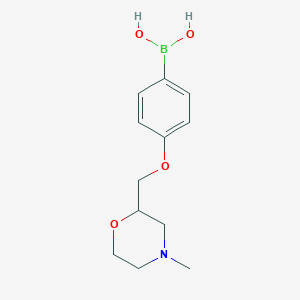
(4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a 4-methylmorpholin-2-yl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an appropriate solvent, such as toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, dimethylformamide, ethanol
Major Products Formed
Phenyl Derivatives: Through Suzuki-Miyaura coupling
Phenols: Through oxidation reactions
Substituted Anisoles: Through nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition . Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable boron-oxygen bonds makes it useful in the development of materials with unique properties .
Mechanism of Action
The mechanism of action of (4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules through its boronic acid group . The boronic acid can form reversible covalent bonds with the active site of enzymes, inhibiting their activity . This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the additional functional groups present in (4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid.
4-Methoxyphenylboronic Acid: Similar structure but without the 4-methylmorpholin-2-yl group, leading to different reactivity and applications.
4-Methylmorpholin-2-ylphenylboronic Acid: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C12H18BNO4 |
|---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
[4-[(4-methylmorpholin-2-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-14-6-7-17-12(8-14)9-18-11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |
InChI Key |
UQOWDKZVABPFHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CN(CCO2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















